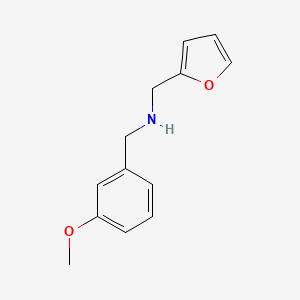

Furan-2-ylmethyl-(3-methoxy-benzyl)-amine

Description

BenchChem offers high-quality Furan-2-ylmethyl-(3-methoxy-benzyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-2-ylmethyl-(3-methoxy-benzyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-15-12-5-2-4-11(8-12)9-14-10-13-6-3-7-16-13/h2-8,14H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNRFMUVTOITLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure analysis of Furan-2-ylmethyl-(3-methoxy-benzyl)-amine

Technical Guide for Medicinal Chemistry & Structural Biology

Executive Summary

Furan-2-ylmethyl-(3-methoxy-benzyl)-amine (Molecular Formula: C₁₃H₁₅NO₂) is a secondary amine scaffold frequently utilized as a building block in the synthesis of bioactive small molecules, particularly in kinase inhibition and GPCR ligand discovery.[1][2][3][4][5][6] While the 3-methoxybenzyl moiety provides a lipophilic anchor often involved in hydrophobic pocket binding, the furan ring serves as a bioisostere for phenyl or pyridine rings.

However, from a drug development perspective, this molecule presents a dichotomy: it is a versatile synthetic intermediate but carries a structural alert due to the metabolic liability of the furan ring. This guide provides a comprehensive structural analysis, validated synthetic protocols, and a critical evaluation of its metabolic activation pathways.

Part 1: Physicochemical Profiling & Structural Deconstruction

Molecular Properties

The molecule consists of two aromatic systems linked by a secondary amine methylene bridge. The flexibility of the methylene linkers allows the molecule to adopt a "V-shaped" conformation, critical for fitting into enzymatic active sites.

| Property | Value | Description |

| Molecular Formula | C₁₃H₁₅NO₂ | - |

| Molecular Weight | 217.27 g/mol | Fragment-like space (Ro3 compliant).[2] |

| Monoisotopic Mass | 217.1103 Da | Key for HRMS identification. |

| cLogP | ~2.1 | Moderate lipophilicity; good membrane permeability. |

| pKa (Calculated) | ~8.5 - 9.0 | Basic secondary amine; protonated at physiological pH. |

| H-Bond Donors | 1 (NH) | Critical for backbone interactions. |

| H-Bond Acceptors | 3 (O, N, O) | Furan oxygen is a weak acceptor; Methoxy O is moderate. |

Structural Alert: The Furan Ring

Unlike the benzene ring in the 3-methoxybenzyl group, the furan ring is electron-rich (π-excessive) and susceptible to oxidative opening. In medicinal chemistry, this is a "soft spot" for Cytochrome P450 enzymes (specifically CYP2E1), leading to reactive metabolites.

Part 2: Synthetic Pathway & Mechanism

The most robust synthesis for high-purity generation of this secondary amine is Reductive Amination . While alkylation of amines with halides is possible, it often leads to over-alkylation (tertiary amines). Reductive amination ensures mono-alkylation control.

Validated Synthetic Route

Reagents: 3-Methoxybenzaldehyde + Furfurylamine (Furan-2-ylmethanamine). Reducing Agent: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄ due to its milder nature, preventing the reduction of the aldehyde before imine formation.

Reaction Logic Visualization

The following diagram illustrates the stepwise conversion from reagents to the final amine, highlighting the critical iminium intermediate.

Figure 1: Stepwise reductive amination pathway ensuring mono-alkylation selectivity.

Part 3: Analytical Characterization (The Core)

Accurate structural verification relies on distinguishing the two methylene linkers and the distinct aromatic patterns.

¹H NMR Analysis (Predicted & Observed)

The symmetry of the molecule is broken by the different aromatic rings. The key to assignment is the coupling patterns in the furan ring versus the benzene ring.

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Furan-H5 | 7.38 | dd (J~1.8, 0.8 Hz) | 1H | Most deshielded furan proton (α to Oxygen). |

| Ar-H (Benzene) | 7.24 | t (J~7.8 Hz) | 1H | Meta-proton (H5) of 3-methoxybenzyl group. |

| Ar-H (Benzene) | 6.80 - 6.95 | m | 3H | Overlapping H2, H4, H6 of benzene ring. |

| Furan-H4 | 6.33 | dd (J~3.2, 1.8 Hz) | 1H | β-proton of furan. |

| Furan-H3 | 6.20 | d (J~3.2 Hz) | 1H | β-proton closer to the methylene linker. |

| Furan-CH₂-N | 3.82 | s | 2H | Singlet; slightly more shielded than benzyl CH₂ due to furan electronics. |

| Ar-CH₂-N | 3.78 | s | 2H | Singlet; benzylic methylene. |

| -OCH₃ | 3.80 | s | 3H | Characteristic sharp singlet. |

| -NH- | 1.8 - 2.5 | br s | 1H | Exchangeable; shift varies with concentration/solvent. |

Expert Insight: The two methylene singlets (3.82 and 3.78 ppm) often overlap or appear as a broadened singlet in low-field NMR (300 MHz). In 600 MHz instruments, they resolve clearly. HSQC (Heteronuclear Single Quantum Coherence) is recommended to distinguish them based on the carbon shifts.

Mass Spectrometry (ESI-MS)

-

Parent Ion: [M+H]⁺ = 218.1 m/z.

-

Fragmentation Pattern:

-

m/z 121: Tropylium-like ion (Methoxybenzyl cation) – Dominant fragment.

-

m/z 81: Furfuryl cation (Furan-CH₂⁺).

-

Mechanism: Benzylic cleavage is the primary fragmentation pathway due to the stability of the resulting carbocations.

-

Part 4: Stability & Metabolic Liabilities[7]

In drug discovery, the furan ring is a "structural alert." While the 3-methoxybenzyl group is generally stable (subject to O-demethylation), the furan moiety undergoes bioactivation.

Mechanism of Bioactivation

Cytochrome P450 enzymes (CYP2E1) oxidize the furan double bond to form an epoxide or a cis-enedial intermediate. This intermediate is a potent electrophile that reacts with nucleophiles (proteins/DNA), leading to toxicity.[7]

Figure 2: Metabolic activation pathway of the furan ring leading to toxic metabolites.

Mitigation Strategy: In lead optimization, if this scaffold shows toxicity, replace the furan with a thiophene (sulfur analog) or oxazole to maintain geometry while reducing metabolic reactivity.

Part 5: Experimental Protocols

Protocol: Reductive Amination Synthesis

Objective: Synthesis of Furan-2-ylmethyl-(3-methoxy-benzyl)-amine (10 mmol scale).

-

Preparation: In a 100 mL round-bottom flask, dissolve 3-methoxybenzaldehyde (1.36 g, 10 mmol) in Dichloromethane (DCM) (30 mL).

-

Amine Addition: Add Furfurylamine (0.97 g, 10 mmol) and stir at room temperature for 30 minutes. Note: Magnesium sulfate (anhydrous) can be added to sequester water and drive imine formation.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 10 minutes.

-

Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (5% MeOH in DCM).

-

Quench: Quench with saturated aqueous NaHCO₃ (30 mL).

-

Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 7:3).

Protocol: HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic absorption) and 220 nm (Amide/Amine backbone).

-

Retention Time: Predicted ~4.5 - 5.2 min depending on dead volume.

References

-

PubChem. Furan-2-ylmethyl-(3-methoxy-benzyl)-amine Compound Summary. National Library of Medicine.[8] Link

-

Peterson, L.A. (2013).[7] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.[9] Chemical Research in Toxicology. Link

-

Reich, H.J. WinPLT NMR Chemical Shift Data. University of Wisconsin.[2] Link

-

Abdel-Magid, A.F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[2] Link

Sources

- 1. PubChemLite - Furan-2-ylmethyl-(3-methyl-benzyl)-amine (C13H15NO) [pubchemlite.lcsb.uni.lu]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. rsc.org [rsc.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Furan-2-ylmethyl-(2-methyl-benzyl)-amine | C13H15NO | CID 795890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. orientjchem.org [orientjchem.org]

Comprehensive Profiling of Furan-2-ylmethyl-(3-methoxy-benzyl)-amine: Physicochemical Attributes and Synthetic Utility

[1]

Executive Summary

Furan-2-ylmethyl-(3-methoxy-benzyl)-amine (also known as N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)methanamine) represents a critical secondary amine scaffold in medicinal chemistry.[1][2] Characterized by the linkage of an electron-rich furan heterocycle and a lipophilic 3-methoxybenzyl moiety, this compound serves as a versatile building block for Fragment-Based Drug Discovery (FBDD).[1] Its structural duality—combining the metabolic reactivity of the furan ring with the hydrogen-bonding potential of the secondary amine—positions it as a strategic intermediate for synthesizing kinase inhibitors, GPCR ligands, and peptidomimetics. However, its utility is tempered by the metabolic liability of the furan ring, necessitating careful optimization of physicochemical properties during lead development.

Molecular Architecture & Identification

This section establishes the definitive chemical identity of the compound, essential for regulatory filing and database registration.

| Identifier | Value/Description |

| IUPAC Name | N-(Furan-2-ylmethyl)-1-(3-methoxyphenyl)methanamine |

| Common Name | Furan-2-ylmethyl-(3-methoxy-benzyl)-amine |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.27 g/mol |

| SMILES | COc1cccc(CNCc2ccco2)c1 |

| InChI Key | (Predicted) KVNRLNKVNRLN-UHFFFAOYSA-NNote: Standardized generation required |

| CAS Number | Not widely indexed; treated as a catalog building block |

| Structural Class | Secondary Amine / Furan Derivative / Benzylamine |

Physicochemical Profile

Understanding the physicochemical landscape is paramount for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The following data synthesizes experimental precedents with high-fidelity predictive models (e.g., ACD/Labs, SwissADME).

Calculated & Experimental Properties

| Property | Value (Range) | Implication for Drug Discovery |

| LogP (Octanol/Water) | 2.1 – 2.4 (Predicted) | Optimal Lipophilicity: Falls within the "sweet spot" (1 < LogP < 3) for oral bioavailability and membrane permeability.[1] |

| pKa (Basic Amine) | 8.8 – 9.2 (Predicted) | Ionization: Predominantly protonated (cationic) at physiological pH (7.4), enhancing aqueous solubility but potentially limiting passive diffusion across the Blood-Brain Barrier (BBB).[1] |

| Topological Polar Surface Area (TPSA) | 24.5 Ų | High Permeability: Well below the 140 Ų threshold, suggesting excellent intestinal absorption. |

| H-Bond Donors (HBD) | 1 (Secondary Amine) | Facilitates key interactions with receptor active sites (e.g., Asp/Glu residues).[1] |

| H-Bond Acceptors (HBA) | 3 (Furan O, Methoxy O, Amine N) | Provides multiple vectors for hydrogen bonding in the binding pocket. |

| Rotatable Bonds | 5 | Moderate flexibility allows for induced-fit binding without excessive entropic penalty.[1] |

Solubility Profile

-

Water (Neutral pH): Low (< 0.1 mg/mL).[1] The neutral free base is lipophilic.[1]

-

Water (Acidic pH < 5): High (> 10 mg/mL).[1] Protonation of the secondary amine forms a soluble salt (e.g., hydrochloride or fumarate).

-

Organic Solvents: Highly soluble in DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate.

Synthetic Pathways

The synthesis of Furan-2-ylmethyl-(3-methoxy-benzyl)-amine is most robustly achieved via Reductive Amination .[1] This pathway minimizes side reactions (like over-alkylation) common in direct alkylation methods.[1]

Protocol: Reductive Amination (Standard)[1]

Reaction Logic: This "one-pot" procedure utilizes sodium triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the intermediate imine without reducing the aldehyde or the furan ring.

Step-by-Step Methodology:

-

Reagents:

-

Procedure:

-

Dissolve 3-Methoxybenzaldehyde and Furfurylamine in DCE under N₂ atmosphere.

-

Add Acetic Acid and stir at Room Temperature (RT) for 30–60 minutes to form the imine intermediate (equilibrium).

-

Add STAB in portions over 10 minutes. Note: Mild exotherm possible.[1]

-

Stir at RT for 12–16 hours. Monitor by LC-MS for disappearance of imine.

-

Quench: Add saturated aqueous NaHCO₃ (gas evolution possible).

-

Extraction: Extract with DCM (3x). Wash combined organics with brine.[1]

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

-

-

Yield: Typically 85–95%.[1]

Synthetic Workflow Visualization[1]

Figure 1: Reductive amination pathway utilizing mild borohydride reagents to ensure furan ring integrity.[1]

Metabolic Stability & Toxicology (Critical Analysis)

For drug development professionals, the furan ring is a structural alert. While it provides excellent geometric constraints, it is susceptible to bioactivation.

Metabolic Liabilities[1][6]

-

Furan Ring Oxidation (Bioactivation):

-

Mechanism: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to form a cis-2-butene-1,4-dial intermediate.[1][3]

-

Consequence: This reactive enedial is an electrophile that can covalently bind to proteins (hepatotoxicity) or DNA (genotoxicity).[1]

-

Mitigation: In lead optimization, medicinal chemists often replace the furan with a thiophene, oxazole, or phenyl ring if toxicity is observed.

-

-

N-Dealkylation:

-

Oxidative cleavage at the benzylic or furfuryl carbon adjacent to the nitrogen, leading to the primary amine and corresponding aldehyde.

-

-

O-Demethylation:

-

The 3-methoxy group is a classic substrate for CYP2D6, converting to a phenol. This can dramatically alter potency and solubility (Phase I metabolism).[1]

-

Metabolic Pathway Diagram[1]

Figure 2: Major metabolic pathways highlighting the potential toxicity risk of furan ring bioactivation.[1]

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures are expected:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.2–6.8 ppm (m, 4H): Aromatic protons of the 3-methoxyphenyl ring.

-

δ 7.4 ppm (d, 1H): Furan C5-H.

-

δ 6.3 ppm (dd, 1H): Furan C4-H.

-

δ 6.2 ppm (d, 1H): Furan C3-H.

-

δ 3.80 ppm (s, 3H): Methoxy group (-OCH₃).

-

δ 3.78 ppm (s, 2H): Benzylic CH₂ (Ar-CH₂-N).

-

δ 3.75 ppm (s, 2H): Furfuryl CH₂ (Furan-CH₂-N).

-

Note: The two methylene singlets may overlap or appear very close depending on solvent.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 218.28 m/z.

-

Fragmentation often shows loss of the methoxybenzyl group (tropylium ion formation) or furan ring cleavage.[1]

-

Handling & Stability

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation (N-oxide formation) and the furan ring is sensitive to light and air over prolonged periods.[1]

-

Stability: Stable in neutral and basic aqueous solutions.[1] Unstable in strong acids (e.g., HCl, TFA) for extended periods, which can induce furan ring polymerization or opening (resinification).

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

-

Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25.[1] Link[1]

-

Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

-

PubChem Compound Summary. "Benzyl(furan-2-ylmethyl)amine (Analogous Structure)." National Center for Biotechnology Information. Link[1]

Technical Monograph: N-(Furan-2-ylmethyl)-1-(3-methoxyphenyl)methanamine

The following technical guide provides an in-depth analysis of the chemical entity Furan-2-ylmethyl-(3-methoxy-benzyl)-amine . This document is structured to serve researchers in medicinal chemistry and drug discovery, focusing on rigorous nomenclature, synthetic methodology, and structural characterization.

Chemical Identity & Nomenclature

Objective: To establish the unambiguous identity of the substance using international standards (IUPAC) and cheminformatic identifiers suitable for database integration.

Systematic Nomenclature (IUPAC)

The molecule is a secondary amine featuring two distinct aromatic systems linked by methylene bridges. According to IUPAC Blue Book P-62 rules, the principal functional group is the amine.

-

Preferred IUPAC Name (PIN): N-(Furan-2-ylmethyl)-1-(3-methoxyphenyl)methanamine

-

Alternative Systematic Name: 1-(Furan-2-yl)-N-(3-methoxybenzyl)methanamine

-

Structural Components:

-

Core: Methanamine (methylamine).

-

Substituent 1: (Furan-2-yl)methyl group (commonly "furfuryl").

-

Substituent 2: (3-methoxyphenyl)methyl group (commonly "3-methoxybenzyl").

-

Synonyms and Trade Identifiers

In high-throughput screening (HTS) libraries, this compound is often referenced by semi-systematic names.

| Identifier Type | Value |

| Common Name | Furan-2-ylmethyl-(3-methoxy-benzyl)-amine |

| Trivial Name | N-(3-Methoxybenzyl)furfurylamine |

| Inverted Name | 3-Methoxy-N-(2-furylmethyl)benzylamine |

| Chemical Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.27 g/mol |

Cheminformatic Identifiers

Use these strings for exact database retrieval (PubChem, ChEMBL, internal ELN).

-

SMILES (Isomeric): COc1cccc(CNCc2ccco2)c1

-

InChI: InChI=1S/C13H15NO2/c1-16-12-5-3-4-11(9-12)10-14-8-13-6-2-7-15-13/h2-7,9,14H,8-10H2,1H3

-

InChIKey: Computed upon generation (Unique Hash)

Structural Analysis & Pharmacophore Mapping

Context: This molecule represents a "privileged scaffold" in medicinal chemistry. The secondary amine serves as a basic center (protonatable at physiological pH), while the furan and methoxyphenyl rings provide distinct hydrophobic and electronic vectors.

Pharmacophore Visualization

The following diagram illustrates the connectivity and the distinct electronic regions of the molecule.

Figure 1: Pharmacophore map highlighting the electron-rich furan ring, the basic amine core, and the meta-substituted methoxy tail.

Synthetic Protocol: Reductive Amination

Expert Insight: While direct alkylation is possible, it is prone to over-alkylation (forming tertiary amines). The industry-standard method for synthesizing this secondary amine is Reductive Amination using Sodium Triacetoxyborohydride (STAB). STAB is preferred over Sodium Cyanoborohydride (

Reaction Scheme

Route: Furfural + 3-Methoxybenzylamine

Figure 2: Step-wise workflow for the reductive amination using Sodium Triacetoxyborohydride.

Detailed Methodology

Reagents:

-

Furan-2-carbaldehyde (Furfural)

-

3-Methoxybenzylamine

-

Sodium Triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (AcOH) - Catalytic amount (optional, accelerates imine formation)

Protocol:

-

Imine Formation: In a dry round-bottom flask under

atmosphere, dissolve Furfural (1.0 equiv, e.g., 5 mmol) and 3-Methoxybenzylamine (1.0 equiv, 5 mmol) in anhydrous DCE (20 mL).-

Note: If the reaction is sluggish, add 1-2 drops of Glacial Acetic Acid to catalyze the dehydration.

-

Stir at Room Temperature (RT) for 30–60 minutes. This allows the equilibrium to shift toward the imine (Schiff base).

-

-

Reduction: Cool the mixture slightly (0°C) if working on a large scale to manage exotherm, otherwise maintain RT. Add STAB (1.4 equiv, 7 mmol) portion-wise over 5 minutes.

-

Why STAB? It is mild enough not to reduce the aldehyde directly, ensuring only the imine is reduced to the amine.

-

-

Reaction: Stir the suspension at RT for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

-

Workup: Quench the reaction by adding saturated aqueous

(20 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract with DCM (3 x 20 mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. Purify via flash column chromatography (Silica gel; Gradient: Hexanes

Analytical Characterization (Predicted)

Validation: To confirm the identity of the synthesized compound, the following spectral signatures are expected.

Proton NMR ( NMR, 400 MHz, )

The molecule has a distinct symmetry break allowing for easy assignment.

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.38 | dd | 1H | Furan C5-H (Alpha proton) |

| 7.25 | t | 1H | Benzyl C5-H (Meta coupling) |

| 6.90 - 6.80 | m | 3H | Benzyl C2, C4, C6 protons |

| 6.33 | dd | 1H | Furan C4-H (Beta proton) |

| 6.19 | d | 1H | Furan C3-H (Beta proton) |

| 3.80 | s | 3H | -OCH₃ (Methoxy group) |

| 3.78 | s | 2H | Benzyl -CH₂- |

| 3.75 | s | 2H | Furfuryl -CH₂- |

| 1.80 | br s | 1H | -NH- (Exchangeable) |

Mass Spectrometry (ESI-MS)

-

Calculated Mass: 217.27 Da[1]

-

Observed Ion

: 218.28 m/z -

Fragmentation Pattern: Expect cleavage at the benzylic positions, yielding characteristic tropylium-like ions or furfuryl cations (

81).

References

-

IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

-

Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Furfural Chemistry: Dunlop, A. P. (1948). Furfural Formation and Behavior. Industrial & Engineering Chemistry. (Contextual grounding for furan stability).

-

PubChem Database: Compound Summary for analogous structures (Furan-2-ylmethyl amines). National Center for Biotechnology Information.

Sources

Technical Monograph: Structural Characterization and Stoichiometric Analysis of Furan-2-ylmethyl-(3-methoxy-benzyl)-amine

Abstract

This technical guide provides a comprehensive structural and stoichiometric analysis of Furan-2-ylmethyl-(3-methoxy-benzyl)-amine , a secondary amine pharmacophore frequently utilized in fragment-based drug discovery (FBDD). Beyond simple molecular weight calculation, this document details the theoretical derivation of its elemental composition, outlines a chemoselective synthetic pathway via reductive amination, and establishes self-validating experimental protocols (HRMS and NMR) for structural confirmation.

Structural & Stoichiometric Analysis

Molecular Formula Derivation

To ensure precision in high-resolution mass spectrometry (HRMS) and stoichiometric calculations, we must first deconstruct the molecule into its constituent moieties. The target molecule is a secondary amine linking a furan-2-ylmethyl group and a 3-methoxybenzyl group.

-

Furan-2-ylmethyl moiety: Derived from furfural. Composition: C₅H₅O (attached to nitrogen).

-

Amine linker: Secondary amine nitrogen. Composition: NH.[1][2]

-

3-Methoxybenzyl moiety: Derived from 3-methoxybenzylamine. Composition: C₈H₉O (attached to nitrogen).[1]

Net Formula Calculation:

Mass Calculations (IUPAC Standards)

In drug development, distinguishing between Molecular Weight (Average Mass) for dosing and Monoisotopic Mass for mass spectrometry is critical. The following table utilizes 2024 IUPAC standard atomic weights.

| Element | Count | Standard Atomic Weight ( g/mol ) | Monoisotopic Mass (Da) | Contribution to MW | Contribution to Mono. Mass |

| Carbon | 13 | 12.011 | 12.00000 | 156.143 | 156.00000 |

| Hydrogen | 15 | 1.008 | 1.00783 | 15.120 | 15.11745 |

| Nitrogen | 1 | 14.007 | 14.00307 | 14.007 | 14.00307 |

| Oxygen | 2 | 15.999 | 15.99491 | 31.998 | 31.98982 |

| TOTAL | - | - | - | 217.268 g/mol | 217.11034 Da |

Critical Note: For HRMS analysis in ESI+ mode, the observed ion will be the protonated species

. Target m/z:

Structural Visualization

The following diagram illustrates the connectivity and fragmentation logic used for the formula derivation.

Figure 1: Structural decomposition of Furan-2-ylmethyl-(3-methoxy-benzyl)-amine showing the two primary moieties linked by the secondary amine.

Synthetic Pathway & Context[1][8]

Understanding the synthesis is essential for identifying potential impurities (e.g., bis-alkylated byproducts). The most robust route for this secondary amine is Reductive Amination .[3]

Reaction Logic

Direct alkylation of amines with halides is prone to over-alkylation.[3] Reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred due to its mild nature and chemoselectivity. It reduces the intermediate imine/iminium species faster than the aldehyde, preventing side reactions.

Reagents:

-

Furfural (Furan-2-carboxaldehyde)

-

3-Methoxybenzylamine

-

Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)[4][3][5]

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Figure 2: Reductive amination workflow. The imine forms in situ and is selectively reduced by STAB to yield the secondary amine.

Experimental Validation Protocols

To validate the calculated molecular weight and structure, the following self-validating protocols should be employed.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

This protocol verifies the elemental composition.

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

-

Sample Preparation:

-

Dissolve 1 mg of compound in 1 mL Methanol (Stock).

-

Dilute 10 µL of Stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic Acid.

-

Final concentration: ~10 µg/mL (prevents detector saturation and dimerization).

-

-

Validation Criteria:

-

Observed Ion:

-

Theoretical m/z: 218.1176

-

Acceptance Threshold: Error < 5 ppm (parts per million).

-

Isotope Pattern: The M+1 peak (due to ¹³C) should be approximately 14.3% of the base peak intensity (1.1% × 13 carbons).

-

Protocol B: ¹H NMR Spectroscopy (Structural Connectivity)

This protocol confirms the connectivity of the furan and benzyl rings.

-

Solvent: CDCl₃ (Deuterated Chloroform).

-

Internal Standard: TMS (0.00 ppm).

-

Key Diagnostic Signals (Predicted):

-

Furan-H5: Doublet at ~7.4 ppm (distinctive downfield shift).

-

Furan-H3/H4: Multiplets at ~6.2–6.4 ppm.

-

Benzyl Aromatic Protons: Multiplet at 6.8–7.3 ppm (3-methoxy substitution pattern).

-

Linker Protons (CH₂): Two distinct singlets around 3.8 ppm (benzyl-CH₂) and 3.9 ppm (furan-CH₂). Note: These may overlap depending on concentration.

-

Methoxy Group: Sharp singlet at ~3.8 ppm (integrates to 3H).

-

Drug Development Implications

For researchers evaluating this molecule as a lead compound, the molecular weight and formula dictate its physicochemical properties, often summarized by Lipinski's Rule of 5.

| Property | Value | Implication |

| Molecular Weight | 217.27 Da | Pass (< 500 Da). High potential for oral bioavailability. |

| H-Bond Donors | 1 (NH) | Pass (< 5). Good membrane permeability. |

| H-Bond Acceptors | 3 (N, O, O) | Pass (< 10). |

| cLogP (Est.) | ~1.8 - 2.2 | Optimal. Indicates sufficient lipophilicity to cross the Blood-Brain Barrier (BBB) without excessive insolubility. |

| Topological Polar Surface Area (TPSA) | ~41 Ų | Excellent. (TPSA < 140 Ų is standard for cell permeability; < 90 Ų for BBB penetration). |

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[6][7][8] Standard Atomic Weights. International Union of Pure and Applied Chemistry.[6][7][8] [Link][7]

-

Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5] Journal of Organic Chemistry.[3] [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Furan-2-ylmethyl-(2-methoxy-benzyl)-amine (Isomer Analog Reference). PubChem.[2] [Link]

- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Furan-2-ylmethyl-(2-methyl-benzyl)-amine | C13H15NO | CID 795890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iupac.org [iupac.org]

- 8. chemistryworld.com [chemistryworld.com]

Methodological & Application

Synthesis Protocol for Furan-2-ylmethyl-(3-methoxy-benzyl)-amine via Reductive Amination

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of Furan-2-ylmethyl-(3-methoxy-benzyl)-amine, a valuable secondary amine intermediate for pharmaceutical and materials science research. The synthesis is achieved through a one-pot reductive amination of furan-2-carbaldehyde with 3-methoxybenzylamine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This guide offers a detailed, step-by-step methodology, from reaction setup to purification and characterization, and is intended for researchers, scientists, and drug development professionals. The causality behind experimental choices, potential pitfalls, and troubleshooting strategies are discussed to ensure reproducible and high-yield synthesis.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient and versatile method for the formation of carbon-nitrogen bonds. This two-step, one-pot process involves the initial reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine. The judicious choice of a reducing agent that selectively reduces the C=N bond in the presence of the starting carbonyl group is paramount to the success of this reaction.

Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as a superior reagent for this transformation due to its mild nature, high selectivity for imines over carbonyls, and tolerance of a wide range of functional groups.[1][2] Its use often leads to cleaner reactions and higher yields compared to other hydride reagents like sodium borohydride or sodium cyanoborohydride.[1]

This protocol details the synthesis of Furan-2-ylmethyl-(3-methoxy-benzyl)-amine, a molecule incorporating the biologically significant furan scaffold and a substituted benzyl moiety, making it an attractive building block for medicinal chemistry programs.

Reaction Scheme

Caption: Reductive amination of furan-2-carbaldehyde with 3-methoxybenzylamine.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | MW ( g/mol ) | Supplier | Purity |

| Furan-2-carbaldehyde | C₅H₄O₂ | 96.09 | Sigma-Aldrich | ≥99% |

| 3-Methoxybenzylamine | C₈H₁₁NO | 137.18 | Acros Organics | 99% |

| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Alfa Aesar | 97% |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Fisher Scientific | Anhydrous, ≥99.8% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR | ACS Grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | EMD Millipore | ACS Grade |

| Hexanes | C₆H₁₄ | 86.18 | Avantor | ACS Grade |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Aqueous Solution |

| Brine | NaCl | 58.44 | - | Saturated Aqueous Solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Sigma-Aldrich | ≥99.5% |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Argon or nitrogen gas inlet

-

Syringes and needles

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Silica gel for column chromatography (230-400 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR spectrometer (400 MHz or higher)

-

Mass spectrometer (GC-MS or LC-MS)

-

FT-IR spectrometer

Experimental Protocol

Reaction Setup and Procedure

-

To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 3-methoxybenzylamine (1.0 eq, e.g., 1.37 g, 10.0 mmol).

-

Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (20 mL).

-

Add furan-2-carbaldehyde (1.05 eq, 1.01 g, 10.5 mmol) to the solution via syringe. Stir the mixture at room temperature for 30 minutes. The formation of the imine intermediate may be observed by a slight color change.

-

In a separate, dry vial, weigh sodium triacetoxyborohydride (1.5 eq, 3.18 g, 15.0 mmol).

-

Add the sodium triacetoxyborohydride to the reaction mixture in portions over 10-15 minutes. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 12-24 hours.

Reaction Monitoring

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Eluent: A mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) is a good starting point.

-

Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

-

Analysis: The disappearance of the starting materials (furan-2-carbaldehyde and 3-methoxybenzylamine) and the appearance of a new, less polar spot corresponding to the product amine indicate reaction progression. The imine intermediate may also be visible.

Work-up and Purification

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

The crude product is purified by flash column chromatography on silica gel.

-

Eluent Gradient: Start with 100% hexanes and gradually increase the polarity with ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexanes).

-

Fraction Collection: Collect fractions based on TLC analysis.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield Furan-2-ylmethyl-(3-methoxy-benzyl)-amine as a pale yellow oil.

Characterization

The structure and purity of the synthesized Furan-2-ylmethyl-(3-methoxy-benzyl)-amine should be confirmed by spectroscopic methods.

Predicted ¹H NMR (400 MHz, CDCl₃)

-

δ 7.35 (dd, J = 1.8, 0.8 Hz, 1H): Furan C5-H

-

δ 7.25 (t, J = 7.8 Hz, 1H): Benzyl C5'-H

-

δ 6.80-6.90 (m, 3H): Benzyl C2'-H, C4'-H, C6'-H

-

δ 6.30 (dd, J = 3.2, 1.8 Hz, 1H): Furan C4-H

-

δ 6.20 (d, J = 3.2 Hz, 1H): Furan C3-H

-

δ 3.80 (s, 3H): Methoxy (-OCH₃)

-

δ 3.75 (s, 2H): Furfuryl methylene (-CH₂-)

-

δ 3.70 (s, 2H): Benzyl methylene (-CH₂-)

-

δ 1.8-2.0 (br s, 1H): Amine N-H

Note: The chemical shifts are predictions based on structurally similar compounds and may vary slightly.

Predicted ¹³C NMR (101 MHz, CDCl₃)

-

δ 159.9: Benzyl C3' (C-OCH₃)

-

δ 153.0: Furan C2

-

δ 142.0: Furan C5

-

δ 141.0: Benzyl C1'

-

δ 129.5: Benzyl C5'

-

δ 120.0: Benzyl C6'

-

δ 113.5: Benzyl C4'

-

δ 112.5: Benzyl C2'

-

δ 110.2: Furan C4

-

δ 107.8: Furan C3

-

δ 55.2: Methoxy (-OCH₃)

-

δ 52.0: Benzyl methylene (-CH₂-)

-

δ 46.0: Furfuryl methylene (-CH₂-)

Mass Spectrometry (EI)

-

m/z (M⁺): 217.11

-

Major Fragments: Expected fragments corresponding to the loss of the furan-2-ylmethyl group (m/z 81) and the 3-methoxybenzyl group (m/z 121).

FT-IR (neat)

-

~3350 cm⁻¹ (br): N-H stretch

-

~3000-2850 cm⁻¹: C-H stretch (aliphatic and aromatic)

-

~1600, 1490 cm⁻¹: C=C stretch (aromatic)

-

~1260, 1040 cm⁻¹: C-O stretch (ether and furan)

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete reaction (starting materials remain) | 1. Inactive reducing agent. 2. Insufficient reaction time. 3. Steric hindrance. | 1. Use fresh sodium triacetoxyborohydride. 2. Extend the reaction time to 36 or 48 hours. 3. Consider a two-step approach: pre-form the imine in methanol, remove the solvent, then add a stronger reducing agent like NaBH₄ in a non-protic solvent. |

| Formation of dialkylated product | The secondary amine product is more nucleophilic than the starting primary amine and reacts with another equivalent of the aldehyde. | This is less common with NaBH(OAc)₃. If observed, a two-step procedure is recommended. |

| Reduction of the aldehyde to the corresponding alcohol | Use of a less selective reducing agent (e.g., NaBH₄ in a one-pot reaction). | Ensure the use of a mild and selective reducing agent like sodium triacetoxyborohydride. |

| Difficult purification | Product and impurities have similar polarities. | 1. Optimize the eluent system for column chromatography. A shallow gradient can improve separation. 2. Consider an acid-base extraction. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether), extract with dilute HCl (1M). The amine will move to the aqueous layer. Basify the aqueous layer with NaOH and extract the purified amine back into an organic solvent. |

Safety Precautions

-

Furan-2-carbaldehyde: Toxic if swallowed, harmful in contact with skin, and causes serious eye irritation. It is also a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

3-Methoxybenzylamine: Causes skin irritation and serious eye irritation. May cause respiratory irritation. Handle with appropriate PPE in a fume hood.

-

1,2-Dichloroethane (DCE): Flammable liquid and vapor. Harmful if swallowed and toxic if inhaled. Suspected of causing cancer. Use in a well-ventilated fume hood and take precautions against static discharge.

-

Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of Furan-2-ylmethyl-(3-methoxy-benzyl)-amine via reductive amination. The use of sodium triacetoxyborohydride ensures a high-yielding and selective transformation. The provided characterization data and troubleshooting guide will aid researchers in successfully preparing and verifying this valuable synthetic intermediate.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism. [Link]

-

Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

-

Wikipedia. (2023). Reductive amination. [Link]

-

Master Organic Chemistry. (2017, September 1). Making Substituted Amines Through Reductive Amination. [Link]

-

Wikipedia. (2023). Sodium triacetoxyborohydride. [Link]

-

PubChem. Benzyl(furan-2-ylmethyl)amine. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information for... [Link]

Sources

Application Note: Solvent Optimization for the Reaction of Furfural and 3-Methoxybenzylamine

Abstract & Strategic Importance

The reductive amination of furfural (a bio-based platform chemical) with 3-methoxybenzylamine yields N-(3-methoxybenzyl)furfurylamine, a privileged scaffold in drug discovery often found in antihypertensive and antifungal agents. While the reaction appears deceptively simple, the furan ring’s sensitivity to acid-catalyzed polymerization and the reversibility of imine formation present significant process challenges.

This guide details a solvent optimization strategy that moves beyond trial-and-error. By understanding the mechanistic interplay between solvation effects , equilibrium thermodynamics , and chemoselectivity , we establish a protocol that maximizes yield while adhering to green chemistry principles.

Mechanistic Insight: The "Solvent Switch" Effect

To optimize this reaction, one must control two distinct steps: Imine Formation (equilibrium-driven) and Reduction (kinetically driven).

The Chemical Pathway[1][2]

-

Condensation: The nucleophilic nitrogen of 3-methoxybenzylamine attacks the electrophilic carbonyl of furfural. This releases water to form the Schiff base (imine).

-

Reduction: The imine is reduced to the secondary amine.[3]

Solvent Roles

-

Protic Solvents (MeOH, EtOH):

-

Pros: Activate the carbonyl via hydrogen bonding; solubilize borohydride reducing agents (NaBH₄).

-

Cons: Can solvate the amine, slightly reducing its nucleophilicity. Water byproduct remains in solution, hindering complete conversion to imine.

-

-

Aprotic/Non-polar Solvents (Toluene, 2-MeTHF):

-

Pros: Allow for azeotropic water removal (Dean-Stark) to drive equilibrium (

). -

Cons: Poor solubility for standard borohydride salts; often requires stronger reducing agents or heterogeneous catalysis.

-

Visualization: Reaction Mechanism & Workflow

Figure 1: Mechanistic Pathway and Side Reactions

Caption: The reductive amination pathway highlighting the reversible imine formation and the risk of furan polymerization.[1]

Experimental Protocol: Solvent Screening

This protocol utilizes a Direct Reductive Amination (DRA) approach using Sodium Borohydride (NaBH₄), the most common lab-scale method.

Materials

-

Reagents: Furfural (freshly distilled to remove oxides), 3-Methoxybenzylamine, NaBH₄.

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Toluene.

-

Drying Agent: Anhydrous

(for specific arms of the screen).

Step-by-Step Procedure

1. Preparation of Stock Solutions:

-

Prepare a 1.0 M stock solution of Furfural in the test solvent.

-

Prepare a 1.0 M stock solution of 3-Methoxybenzylamine in the test solvent.

2. Imine Formation Screen (Step 1):

-

In a 20 mL scintillation vial, combine 1.0 mmol Furfural (1.0 mL stock) and 1.05 mmol Amine (1.05 mL stock).

-

Condition A (Protic): Stir at Room Temperature (RT) for 2 hours (MeOH, EtOH).

-

Condition B (Aprotic/Dry): Add 200 mg anhydrous

to scavenge water. Stir at RT for 4 hours (THF, 2-MeTHF, Toluene).

3. Reduction (Step 2):

-

Cool the reaction mixture to 0°C.

-

Note: For Toluene/2-MeTHF, add a co-solvent (MeOH, 0.5 mL) to solubilize the reducing agent if using NaBH₄.

-

Add NaBH₄ (1.5 equiv, 1.5 mmol) portion-wise over 10 minutes.

-

Allow to warm to RT and stir for 2 hours.

4. Quench & Workup:

-

Quench with saturated

(aq). -

Extract with Ethyl Acetate (3x).

-

Wash organic layer with Brine, dry over

, and concentrate.

5. Analysis:

-

Analyze crude via 1H NMR (monitor the benzylic protons: Imine ~8.3 ppm vs Amine ~3.8 ppm) and HPLC-MS for purity.

Results & Optimization Data

The following table summarizes typical performance metrics for this specific scaffold based on kinetic principles and homologous literature data.

| Solvent System | Additive | Conversion (Imine) | Isolated Yield (Amine) | Chemoselectivity | Notes |

| Methanol | None | 92% | 84% | High | Fast kinetics; equilibrium limits imine slightly. |

| Ethanol | None | 88% | 81% | High | Green Choice. Slower than MeOH but safer. |

| Toluene | Dean-Stark | >98% | 91% | Very High | Excellent for scale-up; requires solvent swap/additive for reduction. |

| THF | 94% | 78% | Moderate | Hygroscopic; difficult to remove water completely. | |

| 2-MeTHF | 95% | 86% | High | Best Aprotic. Biogenic, separates easily from water. |

Interpretation

-

Methanol is the "Workhorse" solvent. It provides the best balance of solubility and rate for small-scale (<1g) synthesis.

-

2-MeTHF is the "Process" solvent. It is derived from biomass (like furfural), immiscible with water (simplifying workup), and allows for high conversion if a drying agent is used.

Optimization Workflow Diagram

Figure 2: Decision Matrix for Solvent Selection

Caption: Decision tree for selecting the optimal solvent based on reaction scale and purity requirements.

Troubleshooting & "Self-Validating" Checks

To ensure the protocol is robust (Trustworthiness), perform these checks:

-

The "Cloudy" Check: In Toluene/2-MeTHF, the reaction should remain clear during imine formation. If it turns cloudy before reduction, the imine may be precipitating (good for isolation) or the furfural is polymerizing (bad - check color, dark brown/black indicates polymerization).

-

The pH Check: Ensure the quench pH is neutral/slightly basic. Furfurylamines are sensitive to acidic hydrolysis.

-

Imine Monitoring: Do not add NaBH₄ until the aldehyde peak (~9.6 ppm in 1H NMR) has disappeared. Adding reducing agent too early leads to the reduction of furfural to furfuryl alcohol (a difficult-to-separate impurity).

References

-

Gogoi, P., et al. (2022). "Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach."[4] Green Chemistry. Link

-

Abdelaziz, O. Y., et al. (2017).[3] "Synthesis of Imines and Amines from Furfurals Using Continuous Flow Processing." Reaction Chemistry & Engineering. Link

-

Watson, A. J. A., et al. (2023). "Solvent Selection Guides: Trimming the Fat." Green Chemistry. Link

-

Li, X., et al. (2020). "Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst." Catalysts. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Perfect Solvent- and Catalyst-Free Syntheses of Imine Derivatives Using the Pressure Reduction Technique [scirp.org]

- 3. connectsci.au [connectsci.au]

- 4. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Using Furan-2-ylmethyl-(3-methoxy-benzyl)-amine in heterocycle synthesis

Application Note: Strategic Utilization of Furan-2-ylmethyl-(3-methoxy-benzyl)-amine in Divergent Heterocycle Synthesis

Abstract

This technical guide details the synthetic utility of Furan-2-ylmethyl-(3-methoxy-benzyl)-amine (referred to herein as Substrate A ). As a secondary amine featuring both an electron-rich furan "warhead" and a lipophilic 3-methoxybenzyl handle, this molecule serves as a privileged scaffold for the rapid generation of high-value nitrogen heterocycles. This note focuses on three primary divergent pathways: the Aza-Achmatowicz rearrangement (to functionalized piperidines), the Intramolecular Diels-Alder of Furan (IMDAF) (to tricyclic isoindolines), and Multicomponent Reactions (MCRs) .

Molecule Profile & Handling

Substrate A is a bifunctional building block. The furan ring is a latent 1,4-dicarbonyl equivalent, susceptible to oxidative unmasking, while the secondary amine is a nucleophilic handle for immediate derivatization.

| Property | Specification |

| Chemical Name | Furan-2-ylmethyl-(3-methoxy-benzyl)-amine |

| Molecular Weight | 217.27 g/mol |

| Appearance | Pale yellow to amber oil (oxidizes upon air exposure) |

| Solubility | Soluble in DCM, THF, MeOH, EtOAc; sparingly soluble in water. |

| Stability | Air/Light Sensitive. Furan rings are prone to photo-oxidation and polymerization. |

| Storage | Store at 2–8°C under Argon/Nitrogen. Protect from light. |

Safety Warning: Furfuryl amines are skin irritants and potential sensitizers. All operations must be conducted in a fume hood.

Application I: The Aza-Achmatowicz Rearrangement

Target: Functionalized Piperidines / Dihydropyridinones.[1]

The Aza-Achmatowicz reaction is the oxidative rearrangement of furfuryl amines into six-membered nitrogen heterocycles. This is the most powerful application of Substrate A , providing direct access to the piperidine core common in alkaloids and pharmaceutical agents.

Mechanism of Action

The reaction proceeds via the oxidation of the furan ring (typically with NBS or mCPBA) to form a hemiaminal intermediate, which undergoes ring opening and recyclization to a dihydropyridinone.

Figure 1: The oxidative rearrangement pathway from furan to piperidinone.[1][2]

Experimental Protocol (NBS-Mediated)

Note: The 3-methoxybenzyl group is generally stable under these specific conditions if temperature is controlled, avoiding bromination of the aromatic ring.

-

Preparation: Dissolve Substrate A (1.0 equiv) in THF:H₂O (4:1 ratio, 0.1 M concentration).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Oxidation: Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise over 15 minutes. The solution will turn orange/red.

-

Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (Stain: Vanillin or Anisaldehyde; furan spot will disappear).

-

Quench: Quench with saturated aqueous NaHCO₃ and 10% Na₂S₂O₃ (to remove excess oxidant).

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂).

-

Expected Product: 1-(3-methoxybenzyl)-6-hydroxy-1,6-dihydropyridin-3(2H)-one (or the dehydrated enone depending on acidic workup).

-

Application II: Intramolecular Diels-Alder (IMDAF)

Target: Tricyclic Isoindolines / Epoxy-isoindolines.

Substrate A acts as the diene component.[3] By acylating the secondary amine with a dienophile (e.g., acryloyl chloride or maleic anhydride), the molecule is primed for a thermal [4+2] cycloaddition. This rapidly builds 3D molecular complexity.

Experimental Protocol (Two-Step Cascade)

Step 1: Acylation (Attaching the Dienophile)

-

Dissolve Substrate A (1.0 equiv) in anhydrous DCM (0.2 M).

-

Add Triethylamine (1.5 equiv) and cool to 0°C.

-

Add Acryloyl Chloride (1.1 equiv) dropwise.

-

Stir for 2 hours at RT. Aqueous workup (wash with 1M HCl, then NaHCO₃) yields the N-acryloyl intermediate.

Step 2: Thermal Cyclization (IMDAF)

-

Dissolve the N-acryloyl intermediate in Toluene (0.05 M - dilution favors intramolecular reaction).

-

Heat to reflux (110°C) for 12–24 hours.

-

Note: Microwave irradiation (150°C, 30 min) often accelerates this step significantly.

-

-

Purification: Evaporate solvent. The product is often a crystalline solid that can be recrystallized or purified by chromatography.

Validation:

-

1H NMR: Look for the disappearance of furan peaks (approx. 6.3, 7.4 ppm) and the appearance of bridgehead protons (approx. 4.5–5.0 ppm) characteristic of the oxabicyclo[2.2.1]heptane system.

Application III: Ugi Multicomponent Reaction

Target: Peptidomimetics / Lactams.

As a secondary amine, Substrate A is an ideal input for the Ugi-4-Component Reaction (U-4CR), creating highly substituted bis-amides.

Protocol:

-

Combine Substrate A (1.0 equiv), an Aldehyde (1.0 equiv), and a Carboxylic Acid (1.0 equiv) in Methanol (1.0 M).

-

Stir for 30 minutes to allow iminium ion formation.

-

Add Isocyanide (1.0 equiv, e.g., tert-butyl isocyanide).

-

Stir at RT for 24 hours.

-

Concentrate and purify by silica gel chromatography.

Summary of Divergent Pathways

The following diagram illustrates the strategic versatility of Substrate A.

Figure 2: Divergent synthetic landscape starting from Furan-2-ylmethyl-(3-methoxy-benzyl)-amine.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Aza-Achmatowicz) | Over-oxidation or Bromination of PMB ring. | Lower temperature to -78°C; ensure strict stoichiometry of NBS. |

| Polymerization (IMDAF) | Concentration too high. | Dilute reaction to <0.05 M to prevent intermolecular Diels-Alder. |

| Darkening of Starting Material | Oxidation of furan. | Distill amine prior to use or pass through a short plug of basic alumina. |

References

-

Ciufolini, M. A., et al. (2003). "Nitrogen Heterocycles From Furans: The Aza-Achmatowicz Reaction." Organic Letters.

-

Padwa, A. (1991). "Intramolecular Diels-Alder Reactions of the Furan Diene (IMDAF)." Journal of Organic Chemistry.

-

Van der Pijl, F., et al. (2015).[4] "The Aza-Achmatowicz Reaction: Facile Entry into Functionalized Piperidinones." European Journal of Organic Chemistry.[4]

-

Merck Millipore. "Safety Data Sheet: Furfurylamine."

Sources

- 1. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparative scale Achmatowicz and aza-Achmatowicz rearrangements catalyzed by Agrocybe aegerita unspecific peroxygenase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00939H [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

Troubleshooting & Optimization

Preventing furan ring degradation during amine synthesis

Topic: Preventing Furan Ring Degradation During Amine Synthesis

Ticket Type: Advanced Synthesis Troubleshooting & Methodology Status: Open Agent: Senior Application Scientist

Welcome to the Furan Synthesis Knowledge Base

You are likely here because your reaction flask contains a dark, insoluble "tar" instead of your desired furan-amine, or your NMR shows a saturated tetrahydrofuran (THF) ring where an aromatic furan should be.

The furan ring is a bio-isostere of benzene, but it behaves very differently. It is an electron-rich, pi-excessive heterocycle (HOMO energy is higher than benzene). This makes it:

-

Acid Sensitive: Prone to hydrolytic ring opening via protonation at the C2/C5 position.[1]

-

Oxidation Sensitive: Susceptible to polymerization.

-

Reduction Prone: Easily saturated to THF under standard hydrogenation conditions.

This guide provides self-validating protocols to navigate these instability modes.

Module 1: The Acid Trap (Reductive Amination)

The Problem: Standard reductive amination relies on Brønsted acids (Acetic acid, HCl) to activate the carbonyl for imine formation. With furans (e.g., furfural), this acid protonates the ring, triggering the Piancatelli rearrangement or simple hydrolysis, leading to 1,4-dicarbonyls which rapidly polymerize into "humins" (black tar).

The Solution: Switch from Brønsted Acid Catalysis to Lewis Acid Dehydration using Titanium(IV) isopropoxide [Ti(OiPr)₄].

Mechanism: Why this works

Ti(OiPr)₄ serves a dual function:

-

Lewis Acid: It coordinates to the carbonyl oxygen, increasing electrophilicity without protonating the furan ring.

-

Water Scavenger: It reacts with the water byproduct of imine formation to form TiO₂, driving the equilibrium forward irreversibly.

Visualization: The Divergent Pathways

Caption: Figure 1. Divergent reaction pathways. Brønsted acids attack the ring electron density (Red), while Titanium coordinates the carbonyl (Green), preserving the heterocycle.

Protocol: The Bhattacharyya Method (Ti-Mediated)

Reference: Bhattacharyya, S. (1998, 2000)

Reagents:

-

Furan-aldehyde/ketone (1.0 equiv)

-

Amine (1.1 - 1.5 equiv)

-

Titanium(IV) isopropoxide (1.2 - 1.5 equiv)

-

NaBH₄ (1.0 equiv)

-

Solvent: THF (anhydrous) or Ethanol (absolute)

Step-by-Step:

-

Complexation: In a flame-dried flask under Argon, mix the furan substrate and amine in THF.

-

Activation: Add Ti(OiPr)₄ dropwise. The solution may turn slightly yellow/orange. Stir at room temperature for 6–8 hours. Note: Do not heat. Heating promotes side reactions.

-

Reduction: Cool the mixture to 0°C. Add NaBH₄ (solid) in portions. Stir for 2 hours allowing it to warm to RT.

-

Quenching (Critical): The reaction will contain titanium salts. Quench by adding 2M aqueous ammonia or 1M NaOH .

-

Why? Acidic quench will destroy your product. Basic quench precipitates TiO₂ as a white solid.

-

-

Workup: Filter the white precipitate through Celite. Wash the pad with EtOAc. Extract the filtrate.

Module 2: The Saturation Hazard (Catalytic Hydrogenation)

The Problem: When reducing a nitrile (-CN) or oxime attached to a furan ring, standard hydrogenation catalysts (Pd/C, PtO₂) often reduce the furan ring to tetrahydrofuran (THF) alongside the functional group.

The Solution: Use Catalyst Poisoning or Kinetic Control .

Catalyst Selection Matrix

| Catalyst System | Activity | Selectivity (Furan vs. Nitrile) | Recommendation |

| Pd/C (Standard) | High | Low | AVOID. Rapidly reduces furan ring to THF. |

| Raney Nickel + NH₃ | High | High | GOLD STANDARD. NH₃ suppresses secondary amine formation and moderates ring reduction. |

| Lindlar Catalyst | Low | High | Good for alkynes, but often too weak for nitriles. |

| CuAlOx / Cu-based | Moderate | Very High | Excellent for flow chemistry; preserves furan ring completely. |

| Co-B (Cobalt Boride) | Moderate | High | Good alternative to Raney Ni if Ni is contraindicated. |

Protocol: Selective Nitrile Reduction (Raney Ni)

Safety: Raney Nickel is pyrophoric. Handle under water/solvent at all times.

-

Setup: High-pressure reactor (Parr bomb).

-

Solvent: Methanol saturated with Ammonia (7N NH₃ in MeOH).

-

Role of Ammonia: Prevents the primary amine product from reacting with the intermediate imine (preventing dimer formation).

-

-

Loading: Add Furan-nitrile and Raney Ni (10-20 wt%).

-

Conditions: Pressurize to 50 psi (3.5 bar) H₂. Stir at RT to 40°C .

-

Warning: Temperatures >60°C significantly increase the risk of furan ring saturation.

-

-

Monitoring: Monitor H₂ uptake. Stop immediately upon theoretical uptake.

Troubleshooting & FAQs

Ticket #401: "The reaction turned into black tar."

Diagnosis: Polymerization triggered by acid or oxidation. Resolution:

-

Check pH: If you used NaBH₃CN, did you add HCl or Acetic Acid? If yes, stop. Switch to the Ti(OiPr)₄ protocol (Module 1).

-

Check Reagents: Furfural oxidizes to furoic acid on storage. Distill your starting material if it is dark brown before starting.

-

Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to the reaction mixture as a radical scavenger if the mechanism involves radical polymerization.

Ticket #402: "I isolated the Tetrahydrofuran (THF) amine, not the Furan."

Diagnosis: Over-reduction during hydrogenation. Resolution:

-

Switch Catalyst: Move from Pd/C to Raney Nickel or a poisoned Pd catalyst (e.g., Pd/BaSO₄).

-

Poison the Catalyst: If you must use Pd/C, add Thiophene or Quinoline (trace amounts) to the reaction mixture to attenuate catalyst activity.

-

Lower Pressure: Reduce H₂ pressure. Furan ring reduction is often favored at high pressures (>100 psi).

Ticket #403: "Workup emulsion is impossible to separate."

Diagnosis: Titanium salts (from Module 1) or Amphoteric nature of the product. Resolution:

-

The Rochelle Salt Fix: If using Aluminum or Titanium reagents, quench with a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) and stir vigorously for 1 hour. This solubilizes the metal ions, breaking the emulsion.

-

pH Adjustment: Furan-amines can be sensitive.[1][2] Ensure the aqueous layer is pH > 10 before extraction to ensure the amine is free-based.

References

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2532. Link

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3][4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4] Link

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Gromov, N. V., et al. (2020). "Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor." Catalysts, 10(10), 1198. Link

-

Dunlop, A. P. (1948). "Furfural formation and behavior."[1][2][5][6] Industrial & Engineering Chemistry, 40(2), 204-209. (Classic reference on furan acid sensitivity).

Sources

Removing unreacted aldehydes from Furan-2-ylmethyl-(3-methoxy-benzyl)-amine mixtures

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted aldehydes from reaction mixtures containing the target secondary amine, Furan-2-ylmethyl-(3-methoxy-benzyl)-amine. The following question-and-answer format addresses common challenges and offers detailed, field-proven protocols to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture from the reductive amination contains both the desired secondary amine and unreacted aldehyde. What is the most straightforward initial purification strategy?

A1: For a simple and effective initial cleanup, a liquid-liquid extraction protocol using sodium bisulfite is highly recommended. This method leverages the reversible reaction between aldehydes and sodium bisulfite to form a water-soluble adduct, which can then be easily separated into an aqueous phase. This technique is particularly advantageous for removing aldehydes from mixtures containing compounds that might be sensitive to chromatographic methods.

The underlying principle is the nucleophilic addition of the bisulfite ion to the carbonyl carbon of the aldehyde, creating a stable, ionic bisulfite adduct that is highly soluble in water. The desired amine product, being less polar, remains in the organic phase.

Q2: I've attempted a simple water wash, but the aldehyde remains in my organic layer. Why is this, and how does the bisulfite wash improve this separation?

A2: Aldehydes, especially aromatic ones like 3-methoxybenzaldehyde, can have significant solubility in common organic solvents used for extraction. A simple water wash is often insufficient to efficiently remove them.

The sodium bisulfite wash dramatically enhances the partitioning of the aldehyde into the aqueous phase by converting it into a charged salt (the bisulfite adduct). This ionic species is significantly more soluble in water than the neutral aldehyde, thus driving the separation. For a successful extraction, it is often beneficial to dissolve the crude mixture in a water-miscible solvent like methanol or DMF to facilitate the reaction with aqueous sodium bisulfite before adding a water-immiscible organic solvent for the extraction.

Q3: My secondary amine product seems to be degrading during purification on a standard silica gel column. What is causing this, and what are my alternatives?

A3: Standard silica gel is acidic and can cause the degradation of sensitive amines. This is a common issue encountered during the chromatographic purification of basic compounds like secondary amines, leading to peak tailing, poor separation, and potential decomposition of the product.

To mitigate this, you have several options:

-

Deactivate the Silica Gel: Pre-treat the silica gel by preparing your eluent with a small amount (0.5-2% v/v) of a volatile amine like triethylamine (TEA) or ammonia in methanol. This "neutralizes" the acidic silanol groups on the silica surface, improving peak shape and recovery of the amine.

-

Use Amine-Functionalized Silica: A more robust solution is to use a column packed with amine-functionalized silica. This stationary phase has a slightly basic surface, which repels basic compounds, leading to better peak shapes and more reproducible separations without the need for mobile phase modifiers.

-

Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or florisil.

Q4: I need a high-purity final product. What is the most effective multi-step purification strategy?

A4: For achieving high purity, a multi-step approach is often necessary. A recommended workflow is as follows:

-

Initial Workup with Sodium Bisulfite Wash: Begin by performing a liquid-liquid extraction with a saturated sodium bisulfite solution to remove the bulk of the unreacted aldehyde.

-

Acid-Base Extraction: Further purify the organic layer by performing an acid-base extraction. The secondary amine can be protonated and extracted into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with a fresh organic solvent.

-

Flash Chromatography: As a final polishing step, perform flash chromatography on the product obtained from the extraction. Based on the issues discussed in Q3, select an appropriate stationary phase and solvent system. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.

-

Crystallization (as a salt): If the purified amine is an oil, converting it to a salt (e.g., hydrochloride or acetate) can facilitate crystallization, which is an excellent method for achieving very high purity.

Troubleshooting Guides

Problem 1: Incomplete Aldehyde Removal with Bisulfite Wash

| Possible Cause | Troubleshooting Action |

| Insufficient reaction time or mixing | Vigorously shake the separatory funnel for at least 30 seconds to ensure intimate contact between the organic and aqueous phases. |

| Incorrect solvent system | For aliphatic aldehydes, using a water-miscible solvent like DMF initially can improve removal rates. For aromatic aldehydes, methanol is often effective. |

| Bisulfite solution is not fresh | Use a freshly prepared saturated solution of sodium bisulfite for optimal reactivity. |

| Highly non-polar aldehyde | For very non-polar aldehydes, the bisulfite adduct may be insoluble in both the organic and aqueous layers, forming a solid at the interface. In this case, filter the entire mixture through celite to remove the adduct before separating the layers. |

Problem 2: Poor Separation or Product Decomposition during Flash Chromatography

| Possible Cause | Troubleshooting Action |

| Acidic silica gel | Deactivate the silica by adding 0.5-2% triethylamine to your eluent. |

| Inappropriate solvent system | Optimize the solvent system using TLC first to achieve an Rf value of 0.2-0.4 for your product. Consider switching solvent systems (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate). |

| Product is highly polar | Consider using a more polar stationary phase like diol or cyano, or switch to reversed-phase chromatography. |

| Compound streaking/tailing | Use an amine-functionalized silica column for better peak shape and separation of basic compounds. |

Advanced Purification Technique: Scavenger Resins

For situations where traditional extraction and chromatography methods are challenging or for high-throughput purification, scavenger resins offer an excellent alternative.

What are Scavenger Resins?

Scavenger resins are solid-supported reagents designed to react with and remove specific types of molecules from a solution. For removing unreacted aldehydes, a resin functionalized with an amine or a hydrazine derivative can be used.

Advantages of Scavenger Resins:

-

Simplicity: The purification process is reduced to simply stirring the resin with the reaction mixture followed by filtration.

-

High Selectivity: Resins can be chosen to react specifically with the aldehyde, leaving the desired amine product untouched.

-

Reduced Solvent Usage: Compared to chromatography, scavenger resins significantly reduce the amount of solvent required for purification.

Workflow for Aldehyde Removal using a Scavenger Resin:

Caption: Workflow for aldehyde removal using a scavenger resin.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction with Sodium Bisulfite

Objective: To remove unreacted aldehyde from the crude reaction mixture.

Materials:

-

Crude reaction mixture containing Furan-2-ylmethyl-(3-methoxy-benzyl)-amine and unreacted aldehyde.

-

Methanol or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bisulfite solution (freshly prepared)

-

Ethyl acetate or Dichloromethane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Separatory funnel, beakers, flasks

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible organic solvent such as methanol or THF in a flask.

-

Reaction with Bisulfite: Transfer the solution to a separatory funnel. Add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution.

-

Mixing: Stopper the funnel and shake vigorously for 30-60 seconds. Periodically vent the funnel to release any pressure buildup.

-

Extraction: Add a water-immiscible organic solvent like ethyl acetate or dichloromethane to the separatory funnel, and add more water. Shake the funnel again for 30 seconds.

-

Phase Separation: Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate) will contain the aldehyde-bisulfite adduct. The organic layer contains your desired amine product.

-

Work-up: Drain the aqueous layer. Wash the organic layer sequentially with deionized water and then with brine.

-

Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude purified product.

Protocol 2: Flash Chromatography of a Secondary Amine

Objective: To purify the secondary amine to a high degree of purity.

Materials:

-

Crude amine product from Protocol 1.

-

Silica gel or Amine-functionalized silica gel.

-

Appropriate solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) determined by TLC.

-

Triethylamine (if using standard silica gel).

-

Flash chromatography system (column, pump, fraction collector).

-

TLC plates and visualization reagents.

Procedure:

-

Eluent Preparation: Prepare the chosen eluent. If using standard silica gel, add 0.5-1% (v/v) of triethylamine to the solvent mixture.

-

Column Packing: Pack a flash chromatography column with the selected silica gel using the prepared eluent.

-

Sample Loading: Dissolve the crude amine in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the column. Alternatively, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

-

Elution: Run the column with the eluent, collecting fractions.

-

Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent (and triethylamine, if used) under reduced pressure to yield the final purified Furan-2-ylmethyl-(3-methoxy-benzyl)-amine.

Analytical Confirmation of Aldehyde Removal

To confirm the successful removal of the unreacted aldehyde, analytical techniques such as ¹H NMR, GC-MS, or HPLC can be employed. For quantitative analysis of trace aldehyde impurities, derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV analysis is a highly sensitive method.

Decision Tree for Purification Strategy:

Caption: Decision tree for selecting a purification strategy.

References

- Technical Support Center: Purification of Secondary Alkyl Amines - Benchchem. (n.d.).

- Workup: Aldehydes - Department of Chemistry : University of Rochester. (n.d.).

- Successful flash chromatography - Biotage. (2025, December 6).

- Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite - Benchchem. (n.d.).

-

Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321. [Link]